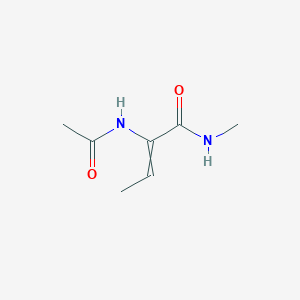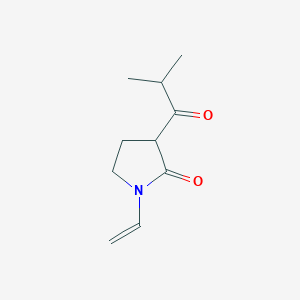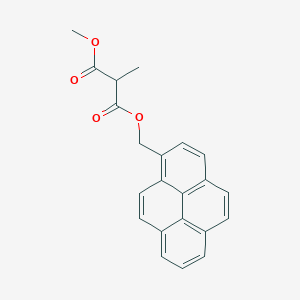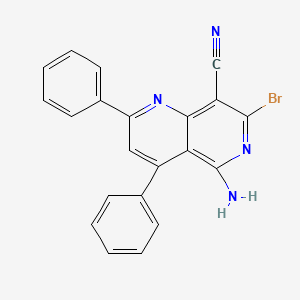
5-Amino-7-bromo-2,4-diphenyl-1,6-naphthyridine-8-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-7-bromo-2,4-diphenyl-1,6-naphthyridine-8-carbonitrile is a complex organic compound belonging to the naphthyridine family Naphthyridines are heterocyclic compounds containing two nitrogen atoms in a fused ring system
Vorbereitungsmethoden
The synthesis of 5-Amino-7-bromo-2,4-diphenyl-1,6-naphthyridine-8-carbonitrile can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzonitrile with 2-bromoacetophenone in the presence of a base can lead to the formation of the desired naphthyridine derivative. Industrial production methods may involve multi-step synthesis, including nucleophilic substitution, cyclization reactions, and purification processes to obtain the final product with high purity .
Analyse Chemischer Reaktionen
5-Amino-7-bromo-2,4-diphenyl-1,6-naphthyridine-8-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of different derivatives.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds
Wissenschaftliche Forschungsanwendungen
5-Amino-7-bromo-2,4-diphenyl-1,6-naphthyridine-8-carbonitrile has a wide range of applications in scientific research:
Medicinal Chemistry: It is studied for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Biological Research: The compound is used in the development of new drugs and as a probe in biological assays.
Industrial Applications: It is utilized in the synthesis of advanced materials and as an intermediate in the production of other complex molecules
Wirkmechanismus
The mechanism of action of 5-Amino-7-bromo-2,4-diphenyl-1,6-naphthyridine-8-carbonitrile involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors involved in disease pathways. The compound’s structure allows it to bind to these targets effectively, disrupting their normal function and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
5-Amino-7-bromo-2,4-diphenyl-1,6-naphthyridine-8-carbonitrile can be compared with other naphthyridine derivatives, such as:
1,5-Naphthyridines: These compounds have different nitrogen atom arrangements and exhibit distinct biological activities.
Quinoxalines: Structurally similar but with different pharmacological profiles.
Quinazolines: Another class of nitrogen-containing heterocycles with unique therapeutic applications
Eigenschaften
CAS-Nummer |
166331-55-1 |
|---|---|
Molekularformel |
C21H13BrN4 |
Molekulargewicht |
401.3 g/mol |
IUPAC-Name |
5-amino-7-bromo-2,4-diphenyl-1,6-naphthyridine-8-carbonitrile |
InChI |
InChI=1S/C21H13BrN4/c22-20-16(12-23)19-18(21(24)26-20)15(13-7-3-1-4-8-13)11-17(25-19)14-9-5-2-6-10-14/h1-11H,(H2,24,26) |
InChI-Schlüssel |
DOSQJVSHWBPYNU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C(C(=NC(=C23)N)Br)C#N)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(4-{Ethyl[4-(2-methoxyethoxy)phenyl]amino}phenyl)ethene-1,1,2-tricarbonitrile](/img/structure/B14269501.png)
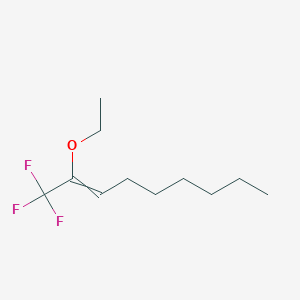

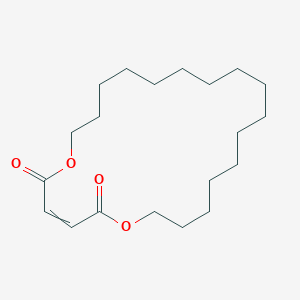
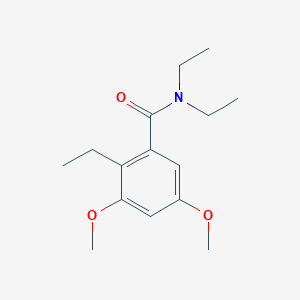
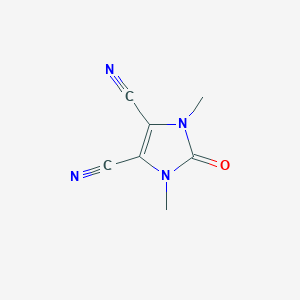
![4-(Dichloromethyl)spiro[2.5]octane](/img/structure/B14269534.png)
